N2,N2-Dimethylpyridine-2,5-diamine, with the chemical formula C7H11N3 and a molecular weight of 137.187 g/mol, is a heterocyclic organic compound that features a pyridine ring substituted with two amino groups at the 2 and 5 positions and two methyl groups at the nitrogen atoms. This compound is known for its unique structural properties, which contribute to its reactivity and potential applications in various fields. The compound's CAS number is 4928-43-2, and it has an InChI Key of OBOSXEWFRARQPU-UHFFFAOYSA-N. Its LogP value is 0.476, indicating moderate hydrophobicity .
Currently, information on the mechanism of action of DMPD is not available in scientific literature.
Aromatic amines can exhibit various hazardous properties, including toxicity, skin and eye irritation, and flammability []. Due to the limited data available on DMPD, it is advisable to handle it with appropriate personal protective equipment and consult with a safety professional for specific handling procedures.
N2,N2-Dimethylpyridine-2,5-diamine (CAS Number: 4928-43-2) is a heterocyclic aromatic compound containing a pyridine ring with two methyl groups attached to the nitrogen atoms at positions 2 and 5 and two additional amine groups also located at positions 2 and 5. The synthesis of N2,N2-dimethylpyridine-2,5-diamine has been reported in scientific literature, with various methods described, including the amination of 2,5-dichloropyridine with dimethylamine [].
While there is limited published research specifically focused on N2,N2-dimethylpyridine-2,5-diamine itself, its structural features suggest potential applications in various scientific research fields:
These reactions highlight its versatility as a building block in organic synthesis.
The synthesis of N2,N2-Dimethylpyridine-2,5-diamine can be achieved through several methods:
These methods allow for the efficient production of N2,N2-Dimethylpyridine-2,5-diamine with varying degrees of yield and purity .
N2,N2-Dimethylpyridine-2,5-diamine has several applications:
Several compounds share structural similarities with N2,N2-Dimethylpyridine-2,5-diamine. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-Amino-4-methylpyridine | C6H8N2 | Contains an amino group at position 3; less hydrophobic. |
4-Amino-3-methylpyridine | C6H8N2 | Similar structure but different amino positioning; potential for varied reactivity. |
N,N-Dimethylpyridin-3-amine | C7H10N2 | Dimethylated nitrogen; used in similar synthetic pathways. |
These compounds highlight the uniqueness of N2,N2-Dimethylpyridine-2,5-diamine due to its specific substitution pattern and potential reactivity profiles.
The acid-base properties of N2,N2-Dimethylpyridine-2,5-diamine are characterized by its moderate basicity, with a predicted pKa value of 7.87 ± 0.10 [1] [4]. This value positions the compound as a weak base compared to aliphatic amines but demonstrates moderate basicity within the aromatic amine class. The compound's basicity arises primarily from the lone pair electrons on the nitrogen atoms, particularly the primary amine group at position 5, which serves as the primary protonation site [5] [6].
The dimethylamino substitution at position 2 creates an asymmetric electronic environment within the molecule. The electron-donating nature of the dimethyl groups enhances the electron density at the nitrogen center, contributing to the overall basicity of the compound. However, the aromatic pyridine ring system acts as an electron-withdrawing moiety, which reduces the overall basicity compared to aliphatic diamines [6] [7].
Protonation Behavior and Conjugate Acid Formation
Upon protonation, N2,N2-Dimethylpyridine-2,5-diamine forms a stable conjugate acid with a pKa of approximately 7.87. The protonation occurs preferentially at the primary amine group (position 5) due to its higher availability and reduced steric hindrance compared to the dimethylamino group at position 2 [5] [8]. This selective protonation behavior is consistent with the general tendency of primary amines to be more basic than tertiary amines in aromatic systems.
The acid-base equilibrium can be represented as:
$$ \text{N2,N2-Dimethylpyridine-2,5-diamine} + \text{H}^+ \rightleftharpoons \text{N2,N2-Dimethylpyridine-2,5-diamine-H}^+ $$
The moderate pKa value indicates that the compound exists predominantly in its neutral form at physiological pH but can readily accept protons under mildly acidic conditions [9] [8].
The solubility characteristics of N2,N2-Dimethylpyridine-2,5-diamine reflect its dual nature as both a polar compound capable of hydrogen bonding and a moderately hydrophobic aromatic system. The compound demonstrates limited water solubility, with a reported value of approximately 10 g/L at 25°C, classifying it as slightly soluble in aqueous media [4] [10].
Polar Solvent Systems
In polar protic solvents such as water, methanol, and ethanol, the compound's solubility is enhanced by hydrogen bonding interactions between the amino groups and the solvent molecules. The primary amine group at position 5 serves as both a hydrogen bond donor and acceptor, facilitating dissolution in polar protic media. Methanol and ethanol are expected to provide better solvation than water due to their reduced polarity and enhanced compatibility with the aromatic portion of the molecule [10] .
The compound shows good solubility in polar aprotic solvents such as acetonitrile, which is commonly used in chromatographic applications. The compatibility with acetonitrile makes it suitable for analytical separation techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry applications [12] [13].
Non-Polar Solvent Systems
In non-polar solvents such as hexane and benzene, N2,N2-Dimethylpyridine-2,5-diamine exhibits poor solubility due to the absence of favorable interactions between the polar amino groups and the non-polar solvent molecules. The aromatic pyridine ring provides some compatibility with aromatic solvents, but the overall polarity of the molecule limits its dissolution in purely non-polar systems [14] [15].
Partition Coefficient and Lipophilicity
The compound exhibits a LogP value of 0.476, indicating moderate lipophilicity [12] [16]. This value suggests a balanced distribution between aqueous and organic phases, making it suitable for applications requiring membrane permeability while maintaining adequate water solubility for biological systems.
The thermal properties of N2,N2-Dimethylpyridine-2,5-diamine reveal important information about its stability and phase behavior under various temperature conditions. The compound demonstrates moderate thermal stability, with a predicted boiling point of 283.4 ± 20.0°C and a flash point of 125.2°C [1] [17].
Thermal Stability Range
N2,N2-Dimethylpyridine-2,5-diamine maintains structural integrity up to approximately 250°C, which is typical for aromatic diamine compounds. The thermal stability is attributed to the aromatic ring system and the stabilizing effect of the nitrogen substituents. The compound's stability range makes it suitable for applications requiring elevated temperatures, such as synthetic reactions and industrial processes [18] [19].
Phase Transition Behavior
The compound exists as a white powder or liquid at room temperature, depending on purity and storage conditions [2] [20]. The melting point has not been definitively established in the literature, indicating either a low melting point or challenges in accurate determination due to decomposition or sublimation processes [17] [18].
Thermal Degradation Characteristics
Based on studies of related pyridine derivatives, N2,N2-Dimethylpyridine-2,5-diamine likely undergoes single-step thermal decomposition when heated beyond its stability range. The degradation process typically involves the loss of the dimethylamino group followed by ring fragmentation, consistent with the behavior observed in similar aromatic amine compounds [18] [19].
The compound's density of 1.115 ± 0.06 g/cm³ indicates a relatively compact molecular structure typical of aromatic compounds [1] [17]. This density value is consistent with the presence of nitrogen atoms and the aromatic ring system, contributing to the overall molecular packing efficiency.
Storage and Stability Considerations
For optimal stability, N2,N2-Dimethylpyridine-2,5-diamine should be stored in dark conditions under an inert atmosphere at temperatures between 2-8°C. These conditions prevent oxidation and degradation of the amino groups, which can occur upon exposure to light and moisture [20] [16]. The compound's moderate flash point of 125.2°C necessitates careful handling during heating operations to prevent ignition.
Corrosive;Irritant